Allene
Description
Properties
IUPAC Name |
propa-1,2-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Record name | PROPADIENE, STABILIZED | |
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| Record name | Propadiene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propadiene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
24979-93-9 | |
| Record name | Polyallene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029178, DTXSID801027035 | |
| Record name | 1,2-Propadiene | |
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| Record name | 1,2-Propadiene-1,3-diylidene | |
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Molecular Weight |
40.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB] | |
| Record name | PROPADIENE, STABILIZED | |
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| Record name | 1,2-Propadiene | |
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| Record name | Propadiene | |
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Boiling Point |
-34.5 °C @ 760 MM HG | |
| Record name | PROPADIENE | |
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Solubility |
INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER | |
| Record name | PROPADIENE | |
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Density |
1.787 | |
| Record name | PROPADIENE | |
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Vapor Pressure |
5430.0 [mmHg] | |
| Record name | Propadiene | |
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Color/Form |
GAS, COLORLESS | |
CAS No. |
463-49-0, 12075-35-3, 60731-10-4 | |
| Record name | PROPADIENE, STABILIZED | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Allene | |
| Source | CAS Common Chemistry | |
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| Record name | Propadiene | |
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| Record name | Carbon trimer | |
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| Record name | Propadienylidene | |
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| Record name | 1,2-Propadiene | |
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| Record name | 1,2-Propadiene | |
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| Record name | 1,2-Propadiene-1,3-diylidene | |
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| Record name | Allene | |
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| Record name | PROPADIENE | |
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| Record name | PROPADIENE | |
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Melting Point |
-136 °C | |
| Record name | PROPADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5135 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allenes can be synthesized through several methods, including:
Decarboxylative Coupling: A copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acid, paraformaldehyde, and dicyclohexylamine in diglyme at 100°C for 2 hours.
Peterson Elimination: Lithium alkoxides of β-silylallylic alcohols undergo Peterson elimination in dimethylformamide to yield allenes.
Industrial Production Methods
Industrial production of allenes often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, a CuI-catalyzed synthesis of 1,3-disubstituted allenes from 1-alkynes and N-tosylhydrazones is operationally simple and gives the desired products in good yields .
Chemical Reactions Analysis
Cycloaddition Reactions
Allenes participate in various cycloadditions due to their dual π-bond system:
[4+2] Cycloadditions
Allenes act as dienophiles or dienes in Diels-Alder reactions. For example:
-
Intermolecular Diels-Alder reactions with electron-deficient dienophiles yield bicyclic adducts. Tetrachloroallene reacts with maleic anhydride to form a bicyclo[2.2.1] structure (ΔG‡ = 18.3 kcal/mol, 85% yield) .
-
Intramolecular variants enable rapid construction of polycycles. Allenyl sulfoxides undergo [4+2] cycloaddition to form six-membered rings with >90% regioselectivity .
[2+2] Cycloadditions
Allenes engage in photochemical [2+2] cycloadditions with alkenes or alkynes:
-
With arynes , 1,1-disubstituted allenes form cyclobutane derivatives via [2+2] pathways (e.g., 72% yield for 3d in Table 1) .
-
Steric effects dominate regioselectivity. Bulky substituents favor [2+2] over Alder-ene pathways (ΔΔG‡ = 3.1 kcal/mol) .
(5+2) Cycloadditions
Rhodium-catalyzed reactions with vinylcyclopropanes (VCPs) yield seven-membered rings:
-
Terminal methyl groups enhance reactivity by suppressing competing dimerization (e.g., 10 vs. 12 : 76% vs. <5% yield) .
-
Mechanistic studies reveal Rh(I)-mediated oxidative cyclization (ΔG‡ = 15.4 kcal/mol) .
Transition Metal-Catalyzed Reactions
Allenes are substrates in cross-couplings and C–H activations:
Palladium-Catalyzed Cross-Coupling
-
Oxidative this compound–this compound coupling (2025): Pd(OAc)₂/BQ selectively couples enallenes (1 ) with simple allenes (2 ) to form dendralenes (76–94% yield, >20:1 cross/homo selectivity) .
-
Key intermediates : Vinylpalladium species C undergo Heck-type trapping by this compound B (DFT: ΔG‡ = 18.5 kcal/mol) .
Rhodium-Catalyzed Carbocyclization
This compound-ynes form fused bicyclic systems via Rh(I)-mediated pathways (e.g., 169 → 188 , 82% yield) .
Electrophilic Additions
Allenes undergo regioselective additions at terminal or central carbons:
-
Steric/electronic control : Electron-withdrawing groups (e.g., Cl) direct addition to the central carbon .
Alder-Ene Reactions
Allenes react with arynes via intramolecular pathways:
| This compound Substituents | Reaction Site | Product Type | Yield | Ref. |
|---|---|---|---|---|
| 1,3-Disubstituted | Allenic C–H (α) | Type-II | 64% | |
| Trisubstituted | Allylic C–H (β) | Type-I | 78% | |
| 1,1-Disubstituted | [2+2] Cycloaddition | Cyclobutane | 72% |
-
Mechanistic insight : Axial chirality and π-conjugation dictate selectivity (DFT: ΔΔG‡ = 4.2 kcal/mol) .
Computational Insights
-
Bond dissociation energy : Allenic C–H = 87.7 kcal/mol (vs. 111 kcal/mol for ethylene) .
-
Transition states : Rh(I)-catalyzed (5+2) cycloadditions favor exo transition states (M06: ΔG‡ = 15.0 kcal/mol) .
Recent Advances
-
Nickel catalysis (2024): Stable this compound synthesis via three-component coupling, avoiding hazardous reagents .
-
Palladium cross-coupling (2025): Modular dendralene synthesis with >90% stereocontrol .
Allenes’ versatility in cycloadditions, cross-couplings, and electrophilic additions underscores their importance in modern organic synthesis. Recent advances in transition metal catalysis and computational modeling continue to expand their utility in constructing complex architectures.
Scientific Research Applications
Drug Development
Allenes have been identified as crucial intermediates in the synthesis of various pharmaceutical compounds. Their unique reactivity allows for the formation of complex structures that are difficult to achieve through traditional methods.
- Case Study: Anticancer Agents
A recent study demonstrated that allenes can enhance the efficacy of antibody-drug conjugates (ADCs), particularly in targeting cancer cells. The Dolaflexin platform utilizes allene derivatives to improve drug solubility and pharmacokinetics, thereby increasing therapeutic efficacy against tumors with low antigen expression .
Immuno-Oncology
Allenes have shown promise in immuno-oncology applications by enhancing dendritic cell activation. This synergy with PD-1 inhibitors has been observed in preclinical models, suggesting potential for improved cancer therapies .
Synthesis Methodologies
Recent advancements in this compound synthesis have focused on safer and more efficient methods. For instance, a novel nickel-catalyzed approach allows for the synthesis of allenes from stable organic halides, reducing hazards associated with traditional organometallic compounds .
| Synthesis Method | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nickel-Catalyzed | 1,3-enyne + alkyl/aryl iodide | Mild conditions | High chemo- and regioselectivity |
| Photoredox/Copper | Alkyl bis(catecholato)silicates | Blue light irradiation | Formation of allenyl ketones |
| Palladium-Catalyzed | β-hydrogen elimination | Variable sp2-carbon sources | Diverse this compound structures |
Radical Additions
Radical reactions involving allenes have garnered attention due to their ability to generate complex molecules under mild conditions. The unique reactivity of allenes allows for selective functionalization, making them valuable in synthetic pathways .
Material Science Applications
Allenes are also being explored for their potential in developing new materials. Their unique electronic properties make them suitable candidates for creating advanced polymers and nanomaterials.
- Case Study: Polymer Development
Research has indicated that incorporating this compound units into polymer backbones can enhance thermal stability and mechanical properties, leading to innovative applications in coatings and composites .
Recent Advances
Recent studies have highlighted significant advancements in asymmetric synthesis using allenes, enabling the production of chiral compounds with high enantioselectivity . These developments are crucial for creating pharmaceuticals with specific biological activities.
Mechanism of Action
The unique structure of allenes, with two cumulated double bonds, allows them to participate in a wide range of chemical reactions. The central carbon atom is sp-hybridized, forming two sigma bonds and two pi bonds with the terminal carbon atoms, which are sp²-hybridized . This geometry enables allenes to undergo various addition, cycloaddition, and substitution reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Allene vs. Alkynes
- Regioselectivity and Reactivity : In catalytic cyclization reactions, allenes outperform alkynes in regioselectivity. For example, n-butylthis compound (this compound derivative) reacts with high chemo- and regioselectivity under palladium catalysis, whereas 1-heptyne (alkyne) yields mixtures with lower efficiency .
- Combustion Behavior : In methane-doped flames, this compound and propyne (alkyne isomer) exhibit distinct impurity profiles and thermal stability. This compound (98.4% pure) generates fewer unsaturated byproducts (e.g., 1,3-butadiene) compared to propyne, which produces higher concentrations of cyclopropane and 1-butyne .
- Electronic Structure : The orthogonal π-orbitals of this compound restrict conjugation to a single plane, unlike alkynes with linear sp-hybridized orbitals. This property limits this compound’s electron delocalization but enhances stereochemical control in catalysis .
Table 1: Key Properties of this compound vs. Propyne
| Property | This compound | Propyne (Alkyne) |
|---|---|---|
| Structure | Cumulated C=C=C | Triple bond (C≡C) |
| Industrial Source | C3 naphtha distillation | C3 naphtha distillation |
| Regioselectivity | High (e.g., Pd catalysis) | Moderate to low |
| Combustion Byproducts | Lower unsaturated species | Higher cyclopropane, etc. |
| Conjugation | Orthogonal π-systems | Linear sp-hybridization |
This compound vs. Alkenes
- Catalytic Activation : Gold-catalyzed cyclizations of allenes proceed via distinct pathways compared to alkenes. For instance, this compound esters form electron-deficient alkenes post-cyclization, which resist further gold activation, whereas electron-rich alkenes derived from conjugated dienes are more reactive .
- Grignard Reactions : this compound undergoes carbomagnesiation under high-pressure conditions (10 atm, Et₂O), yielding cyclic 1:2 adducts (44% yield). In contrast, transition metal catalysts (e.g., Ni, Pd) enable milder alkene functionalization .
Table 2: Reactivity in Catalytic Systems
| Substrate | Reaction Type | Conditions | Yield/Selectivity |
|---|---|---|---|
| This compound | Au-catalyzed cyclization | Photoredox conditions | High chemoselectivity |
| Alkene | Pd-catalyzed coupling | Ambient pressure | Moderate regioselectivity |
This compound vs. Epoxides
This compound oxides (e.g., 9,10-epoxy-octadec-10,12Z-dienoate) exhibit stereochemical diversity absent in traditional epoxides. Nuclear Overhauser Effect (NOE) studies reveal distinct Z/E configurations at the epoxy-ene carbon, influencing their biological activity in lipid signaling pathways .
Mechanistic Insights in Catalysis
- Nickel Catalysis: Cyclic allenes undergo enantioselective π-allyl nickel complex formation, enabling asymmetric synthesis of phenanthridinones. This pathway is inaccessible to cyclic alkenes due to differences in orbital alignment .
- Iridium Catalysis : this compound-fluoral reductive coupling follows zero-order kinetics in this compound concentration, contrasting with first-order dependencies typical for alkenes in carbonyl additions .
Biological Activity
Allene, a compound characterized by its unique structure featuring a cumulated double bond system, has garnered significant interest in the fields of organic chemistry and medicinal research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and potential therapeutic uses.
Structure and Properties of this compound
This compound (C3H4) is a hydrocarbon that contains a central carbon atom bonded to two terminal carbon atoms through double bonds. This unique arrangement allows for distinct reactivity patterns, making allenes valuable in synthetic chemistry and biological applications.
Biological Activities of this compound
1. Enzymatic Activity and Pathways
This compound oxide synthase (AOS) is a crucial enzyme involved in the biosynthesis of jasmonic acid (JA), which plays a vital role in plant defense mechanisms. AOS catalyzes the conversion of hydroperoxides derived from fatty acids into unstable this compound epoxides, which subsequently cyclize to form cyclopentenone acids, precursors to JA . The following table summarizes the enzymatic activities associated with AOS:
| Reaction Type | Substrate | AOS Activity (Δ A234 min−1 mg−1 protein) |
|---|---|---|
| AOS | HPOT | 8.5 |
| AOS | HPOD | 7.4 |
| HPL | HPOT | 0 |
| HPL | HPOD | ND |
2. Antimicrobial and Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, bifunctionalized this compound extracts have shown inhibitory effects against pathogens responsible for Pneumocystis carinii pneumonia . Additionally, bis(pyridyl)this compound-derived gold complexes exhibit promising anticancer activity against breast cancer cells, with studies indicating selective interactions with DNA structures associated with tumorigenesis .
3. Covalent Modifiers in Drug Discovery
A recent study identified an this compound warhead that selectively targets histidine residues in proteins, expanding the toolbox for covalent probe design in chemical biology . This discovery emphasizes the potential of allenes in developing targeted therapies by covalently modifying specific amino acids within protein structures.
Case Studies
Case Study 1: this compound Oxide Synthase in Plant Defense
In Arabidopsis thaliana, AOS was found to be part of a multimeric complex that catalyzes consecutive steps in an eicosanoid-like biosynthetic pathway. This complex includes lipoxygenase (LOX) enzymes that cooperate to produce oxylipins, crucial for plant defense against microbial attacks . The study revealed that different isoenzymes of AOC exhibit non-overlapping functions during various stages of plant development.
Case Study 2: Anticancer Activity of this compound Derivatives
Research on gold carbene complexes derived from allenes demonstrated significant anticancer properties against breast cancer cells. The study highlighted that these complexes interact selectively with non-canonical i-motif DNA structures, suggesting their potential as novel anticancer agents through targeted DNA binding .
The biological activity of allenes is attributed to their ability to act as electrophiles, allowing them to form covalent bonds with nucleophilic residues in proteins and nucleic acids. This reactivity can lead to modifications that alter protein function or inhibit pathogen growth.
Q & A
Q. What are the fundamental structural and electronic properties of allenes that influence their reactivity?
Allenes exhibit unique linear geometry with two contiguous C=C bonds, leading to axial chirality and distinct electronic properties. Their sp-hybridized central carbon results in weaker C-H bonds (higher acidity) compared to alkenes, enabling diverse reactivity in [2+2] and [4+2] cycloadditions. Vibrational analysis (e.g., mean amplitudes of vibration) and computational studies (DFT) are critical for understanding bond-length variations and stability .
Q. What experimental methods are used to synthesize allenes, and how can chemoselectivity be controlled?
Allenes can be synthesized via stereospecific fragmentation of vinyl triflates, where computational studies (e.g., B3LYP) validate transition states and regioselectivity . Substrate design (e.g., linker length between radical centers and allene carbons) and reaction conditions (temperature, solvent) are key to controlling chemo- and stereoselectivity .
Q. How do allenes participate in radical chain reactions, and what factors dictate their role in pyrolysis?
Allenes act as initiators in pyrolysis due to low endothermicity in bimolecular reactions with alkanes/alkenes. Radical formation rates are influenced by steric effects and reaction temperature, as shown in combustion kinetic studies .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound oxides in biological systems?
this compound oxides (e.g., 12,13(S)-oxido derivatives) cyclize via oxyallyl diradical intermediates, validated by CASPT2 calculations and isotopic labeling. Solvent-independent stereomutation (ΔG‡ ~27–29 kcal/mol) confirms diradical rather than zwitterionic pathways . Enzymatic studies (e.g., flaxseed this compound oxide synthase) reveal chloroplast-localized CYP74 family P450s with unique O₂-independent mechanisms .
Q. How can computational methods resolve contradictions in this compound reaction pathways?
Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) and multireference methods (CASSCF/CASPT2) reconcile discrepancies in radical addition regioselectivity and cyclization barriers. For example, QCISD(T) and EOM-SP-CCSD(dT) calculations align with experimental diradical singlet-triplet energy gaps .
Q. What strategies enable enantioselective this compound functionalization for natural product synthesis?
Palladium-catalyzed diboration with chiral phosphoramidite ligands achieves >90% enantiomeric excess. Mechanistic studies (kinetic/isotopic labeling) indicate rate-determining oxidative addition of diboron to Pd, followed by concerted terminal alkene insertion to form η³-allyl complexes . Axial-to-central chirality transfer in propargylation reactions further enables asymmetric synthesis of polycyclic scaffolds .
Q. How do allenes contribute to complex cycloaddition reactions, and what experimental design principles optimize product diversity?
Strain-release strategies (e.g., intramolecular FLP systems) activate allenes for regioselective [2+2] cycloadditions. Crystallographic data (e.g., Al-P-FLP complexes) and kinetic profiling guide linker-length optimization between reacting sites, balancing steric effects and orbital alignment .
Methodological Guidelines
Q. What analytical techniques are essential for characterizing unstable this compound intermediates?
- Low-temperature NMR/CD spectroscopy : Isolates transient this compound oxides (t₁/₂ ~15–30 sec at 0°C) .
- VUV photoionization mass spectrometry : Tracks dimerization pathways (e.g., mass 80 species in hydrocarbon growth) .
- X-ray crystallography : Resolves regioselective bonding in FLP-allene complexes (e.g., C–C bond elongation to 1.500 Å) .
Q. How can researchers validate theoretical models of this compound reactivity?
Q. What are the limitations of current this compound synthesis methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
